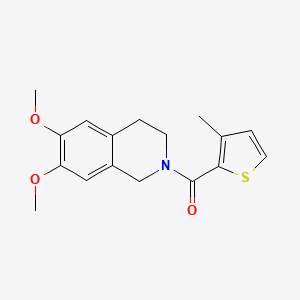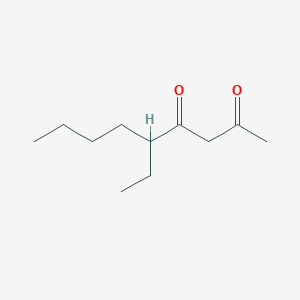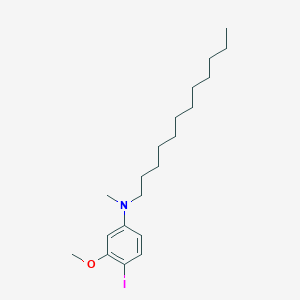![molecular formula C9H12N2O B14166951 (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol This compound is characterized by its pyrano[4,3-B]pyridine structure, which is a fused bicyclic system containing both pyridine and pyran rings
Méthodes De Préparation
The synthesis of (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrano[4,3-B]pyridine core, followed by functionalization to introduce the methanamine group . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the hydrogen atoms, forming substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of (7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine can be compared with other similar compounds, such as:
5H-Pyrano[4,3-b]pyridine-3-methanamine, 7,8-dihydro-: This compound shares a similar core structure but may differ in functional groups and substituents.
Other Pyrano[4,3-B]pyridine Derivatives: These compounds have variations in the pyridine and pyran rings, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C9H12N2O/c10-4-7-3-8-6-12-2-1-9(8)11-5-7/h3,5H,1-2,4,6,10H2 |
Clé InChI |
BHQJIQCVBKNVLR-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1N=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
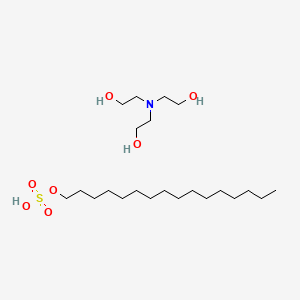
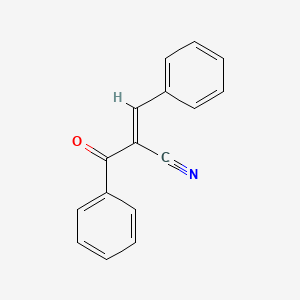
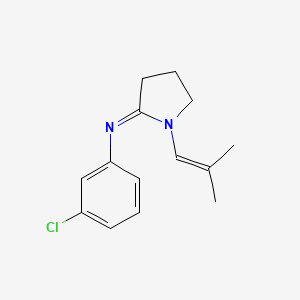
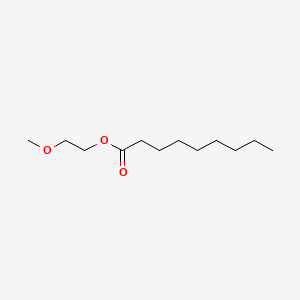
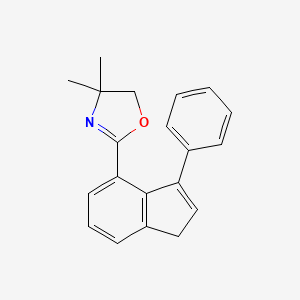
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)
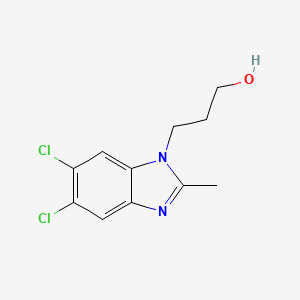
![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
